molecular formula C18H24N2O3 B2389708 N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2361715-82-2

N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide

Cat. No. B2389708
CAS RN: 2361715-82-2
M. Wt: 316.401
InChI Key: XVDUFRBIBSZALQ-JKSUJKDBSA-N
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Description

N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmaceutical agent. This compound is also known as P2X7 receptor antagonist, and it has been shown to have promising effects in various scientific research applications.

Mechanism of Action

The mechanism of action of N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide involves the inhibition of the P2X7 receptor. This receptor is involved in the regulation of various cellular processes, including cell proliferation, apoptosis, and inflammation. By blocking this receptor, N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide can have various biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In addition, this compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide is its specificity for the P2X7 receptor. This specificity allows for targeted inhibition of cancer cells and inflammation without affecting normal cells. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide. One direction is the development of more soluble analogs, which would make it easier to administer in vivo. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in various scientific research applications.

Synthesis Methods

The synthesis of N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide involves several steps. The first step is the preparation of 4-aminobenzamide, which is then reacted with prop-2-enoyl chloride to form 4-(prop-2-enoylamino)benzamide. The next step involves the preparation of (2S,3S)-3-Propan-2-yloxolane-2-methanol, which is then reacted with 4-(prop-2-enoylamino)benzamide to form the final product, N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide.

Scientific Research Applications

N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by blocking the P2X7 receptor, which is involved in the regulation of cell proliferation and apoptosis. Other potential applications include the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis, as well as the treatment of neuropathic pain.

properties

IUPAC Name

N-[[(2S,3S)-3-propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-4-17(21)20-14-7-5-13(6-8-14)18(22)19-11-16-15(12(2)3)9-10-23-16/h4-8,12,15-16H,1,9-11H2,2-3H3,(H,19,22)(H,20,21)/t15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDUFRBIBSZALQ-JKSUJKDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCOC1CNC(=O)C2=CC=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCO[C@@H]1CNC(=O)C2=CC=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[(2S,3S)-3-Propan-2-yloxolan-2-yl]methyl]-4-(prop-2-enoylamino)benzamide

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